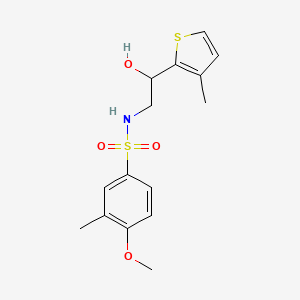
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19NO4S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electropolymerization and Polymer Films
Electropolymerization of ethylenedioxythiophene derivatives, closely related to the structure of interest, has been studied for its potential in creating conductive polymer films. These films exhibit unique electronic properties, making them suitable for applications in electronic devices and sensors. A study demonstrated the process of electropolymerization in the presence of dodecylbenzenesulfonate, revealing insights into film compaction and growth limits, providing a foundation for developing advanced materials with tailored electrical properties (Lima et al., 1998).
Antiviral and Antifungal Activities
Research on benzensulfonamides bearing the oxadiazole moiety, structurally akin to the compound , has highlighted their potential in antiviral and antifungal applications. The synthesis and characterization of these compounds have led to the identification of molecules with significant activity against HIV and various fungi, suggesting the possibility of developing new therapeutic agents from similar structures (Zareef et al., 2007).
Catalysis and Material Science
The encapsulation of molybdenum(VI) complexes within zeolites, using ligands similar to the target compound, has been explored for oxidation reactions. Such catalytic systems offer advantages in terms of reusability, stability, and efficiency in the oxidation of alcohols and hydrocarbons, illustrating the compound's potential in catalytic and environmental applications (Ghorbanloo & Maleki Alamooti, 2017).
Metallophthalocyanines and Electrochemical Properties
The synthesis of novel metallophthalocyanines using derivatives structurally related to the compound of interest has been reported. These compounds exhibit significant electrochemical and spectroelectrochemical properties, making them suitable for use in sensing, photovoltaic, and catalytic applications. Their redox behavior and reversible processes offer insights into designing materials for electronic and optical devices (Kantekin et al., 2015).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-10-6-7-21-15(10)13(17)9-16-22(18,19)12-4-5-14(20-3)11(2)8-12/h4-8,13,16-17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMITFQVXVITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

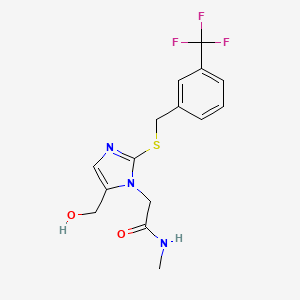
![3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2945397.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/no-structure.png)
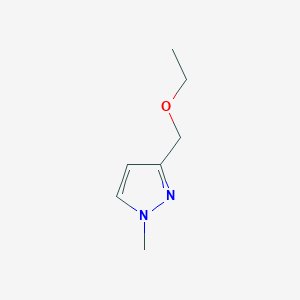

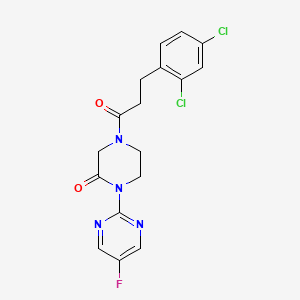



![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2945409.png)

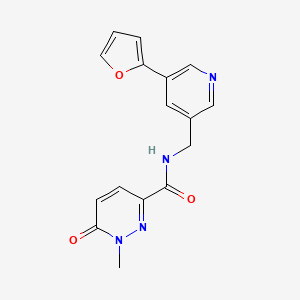
![1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2945413.png)
